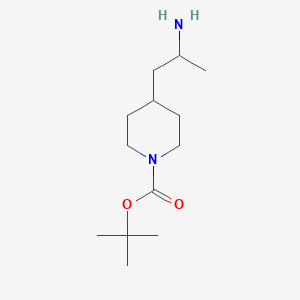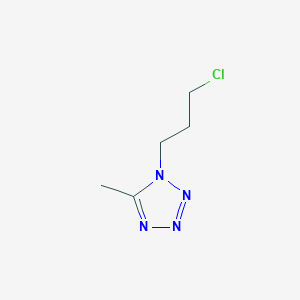
1-(3-Chloropropyl)-5-methyl-1H-tetrazole
Übersicht
Beschreibung
1-(3-Chloropropyl)-5-methyl-1H-tetrazole is a chemical compound with the molecular weight of 160.61 . Its IUPAC name is 1-(3-chloropropyl)-5-methyl-1H-tetraazole .
Molecular Structure Analysis
The InChI code for 1-(3-Chloropropyl)-5-methyl-1H-tetrazole is 1S/C5H9ClN4/c1-5-7-8-9-10(5)4-2-3-6/h2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
1. Functional Polysiloxanes Synthesis
- Methods of Application: The compound is reacted with functional alkenes to obtain functional dialkoxysilanes. These are then used to synthesize functional polysiloxanes. This two-step method is a novel and efficient way of synthesizing functional polysiloxanes .
- Results: The functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores. They are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer .
2. Silanization of Halloysite Nanotubes
- Methods of Application: Various solvents have been tested for the silanization process, including ethanol, toluene, tetrahydrofuran, 1,4-dioxane, and n-hexane .
- Results: The nature of the solvents affects the grafting degree of the silane onto the halloysite nanotube surface .
3. Flame Retardant in Polyurethane Foams
- Application Summary: A similar compound, Tris(chloropropyl) phosphate (commonly abbreviated TCPP), is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . Comparatively minor amounts are used in PVC and EVA .
- Methods of Application: TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride .
- Results: The addition of TCPP to polyurethane foams enhances their resistance to fire, making them safer for use in various applications .
4. Synthesis of Functional Dialkoxysilanes
- Application Summary: This compound is used in the synthesis of functional dialkoxysilanes . These are a type of organosilicon compound that are used in a variety of applications, including as coupling agents, crosslinking agents, and surface modifiers .
- Methods of Application: The compound is reacted with functional alkenes to obtain functional dialkoxysilanes . This method is a novel and efficient way of synthesizing functional dialkoxysilanes .
- Results: The functional dialkoxysilanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores .
Eigenschaften
IUPAC Name |
1-(3-chloropropyl)-5-methyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c1-5-7-8-9-10(5)4-2-3-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVWAITKXNFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672480 | |
| Record name | 1-(3-Chloropropyl)-5-methyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-5-methyl-1H-tetrazole | |
CAS RN |
870833-61-7 | |
| Record name | 1-(3-Chloropropyl)-5-methyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropropyl)-5-methyl-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



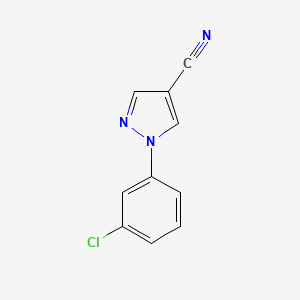
![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)
![[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride](/img/structure/B1454921.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
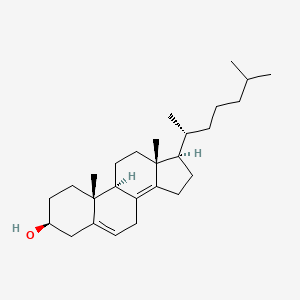

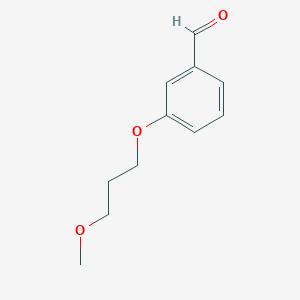
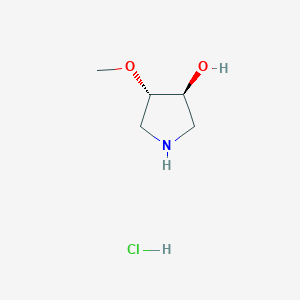
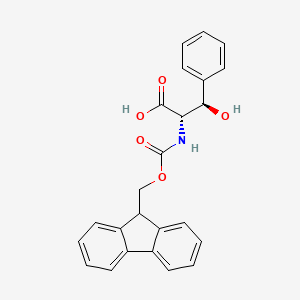
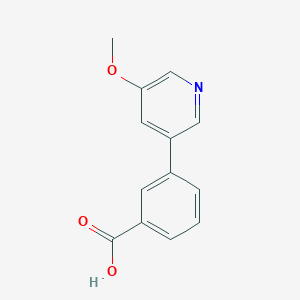
![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)


